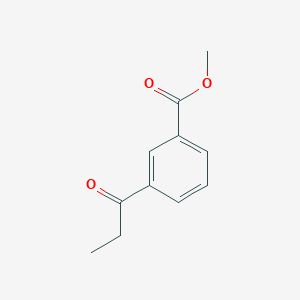

3-Propionyl-benzoic acid methyl ester

Description

BenchChem offers high-quality 3-Propionyl-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propionyl-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-propanoylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-3-10(12)8-5-4-6-9(7-8)11(13)14-2/h4-7H,3H2,1-2H3 |

InChI Key |

GAKCQFDXNPITFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

3-Propionyl-benzoic acid methyl ester synthesis pathway

As a Senior Application Scientist, my objective in this technical whitepaper is to dissect the synthetic modalities, mechanistic causality, and process optimization for 3-Propionyl-benzoic acid methyl ester and its functionalized derivatives. These compounds serve as critical structural scaffolds in advanced drug development, most notably as key intermediates in the synthesis of the muscarinic antagonist Flavoxate hydrochloride[1] and novel Fatty Acid Synthase (FASN) inhibitors[2].

Due to the electron-withdrawing nature of the methyl ester group, direct functionalization of the unsubstituted benzoate core is notoriously challenging. Consequently, industrial and laboratory-scale syntheses rely on highly specific, self-validating pathways that leverage activating groups or advanced catalytic systems.

Retrosynthetic Logic and Mechanistic Pathways

The synthesis of 3-propionyl-benzoic acid methyl ester derivatives generally follows one of three distinct mechanistic pathways, dictated by the desired substitution pattern and scalability requirements.

Pathway A: Lewis Acid-Mediated Friedel-Crafts Acylation

Unsubstituted methyl benzoate is highly deactivated toward electrophilic aromatic substitution. To achieve high yields, industrial syntheses utilize activated derivatives, such as methyl 5-bromosalicylate. The strong electron-donating hydroxyl group (-OH) activates the aromatic ring and directs the incoming propionyl group to the 3-position. The reaction utilizes propionyl chloride and a strong Lewis acid (e.g., anhydrous AlCl₃ or TiCl₄) to generate the reactive acylium ion intermediate[3].

Pathway B: Oxidation-Esterification Sequence

For derivatives like methyl 4-methyl-3-propionylbenzoate, a two-step sequence is preferred to avoid harsh acylation conditions. The process begins with the chemoselective oxidation of 3-(1-hydroxypropyl)-4-methylbenzoic acid using Dess-Martin Periodinane (DMP). DMP is chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation of the aromatic methyl group. This is followed by a classic Fischer esterification using methanol and sulfuric acid[2].

Pathway C: Photoredox/Nickel Dual Catalysis

A modern, green-chemistry approach enables the direct synthesis of methyl 3-propionylbenzoate via photoredox/nickel dual catalysis. This method generates an acyl radical from an aromatic carboxylic acid in the presence of ethylene and a photocatalyst under blue LED irradiation, bypassing the need for moisture-sensitive acyl chlorides[4].

Retrosynthetic pathways for 3-propionyl-benzoic acid methyl ester derivatives.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered to ensure high fidelity, safety, and reproducibility. Every step includes a causal explanation to guide the bench scientist.

Protocol 1: Synthesis of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (Friedel-Crafts)

Causality Focus: Exotherm control and moisture exclusion.

-

Reaction Setup: In a rigorously dried, nitrogen-purged flask, combine 46.2 g (0.20 mol) of methyl 5-bromosalicylate and 46.3 g (0.50 mol) of propionyl chloride[3]. Rationale: Excess propionyl chloride acts as both reactant and solvent, ensuring complete conversion.

-

Catalyst Addition: Slowly add 80.1 g (0.60 mol) of anhydrous AlCl₃ in small portions at room temperature[3]. Rationale: AlCl₃ reacts violently with moisture. Portion-wise addition controls the highly exothermic formation of the acylium ion complex, preventing localized overheating and polymerization.

-

Thermal Activation: Heat the mixture to 80°C and maintain for 7 hours[3]. Rationale: The electron-withdrawing bromine atom partially deactivates the ring, requiring thermal energy to drive the substitution to completion.

-

Quenching: Cool the mixture to 0°C and carefully add ice water in small aliquots[3]. Rationale: Water decomposes the aluminum-product complex. Ice prevents the exothermic quench from vaporizing the solvent.

-

Isolation: Extract the aqueous phase with chloroform. Remove the solvent under reduced pressure and recrystallize the residue from methanol to yield pale yellow needle-like crystals (approx. 95.5% yield)[3].

Step-by-step experimental workflow for Friedel-Crafts acylation.

Protocol 2: Synthesis of Methyl 4-methyl-3-propionylbenzoate (Oxidation-Esterification)

Causality Focus: Chemoselectivity and pH management.

-

Oxidation: Dissolve 50 g of crude 3-(1-hydroxypropyl)-4-methylbenzoic acid in 1000 mL of dichloromethane (DCM). Add 131 g (1.20 equiv.) of Dess-Martin Periodinane (DMP)[2]. Stir at 25°C for 2 hours. Rationale: DMP selectively oxidizes the secondary alcohol without cleaving the aromatic methyl group.

-

First Quench: Quench the reaction with 500 mL of 2M aqueous Na₂S₂O₃[2]. Rationale: Sodium thiosulfate reduces unreacted hypervalent iodine species, preventing downstream side reactions.

-

Esterification: Transfer the isolated 4-methyl-3-propionylbenzoic acid to a 2000 mL round-bottom flask containing 1000 mL of methanol. Dropwise, add 45.9 g (2.00 equiv.) of sulfuric acid[2]. Stir at 80°C for 4 hours.

-

Neutralization & Isolation: Quench with ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate[2]. Rationale: Failure to neutralize the residual sulfuric acid will result in the hydrolysis of the newly formed ester during concentration. Purify via silica gel chromatography (yield ~46%)[2].

Quantitative Data & Process Optimization

To facilitate rapid decision-making for process chemists, the quantitative parameters of the three primary synthetic pathways are summarized below.

| Synthesis Pathway | Primary Reagents / Catalysts | Starting Material | Key Intermediate | Typical Yield | Scalability Profile |

| Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | Methyl 5-bromosalicylate | Acylium ion complex | ~95.5%[3] | High (Standard industrial route) |

| Oxidation-Esterification | DMP, followed by H₂SO₄/MeOH | 3-(1-hydroxypropyl)benzoic acid | 4-methyl-3-propionylbenzoic acid | 46% - 59%[2] | Medium (Pilot-scale preferred) |

| Photoredox Dual Catalysis | NiCl₂·DME, Blue LED (440 nm) | Aromatic carboxylic acid + Ethylene | Acyl radical | ~92%[4] | Low (Lab-scale, green chemistry) |

References

- CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents - Google Patents

-

Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) - Patsnap Eureka - Patsnap:[Link]

-

Supporting Information - The Royal Society of Chemistry - RSC: [Link]

Sources

- 1. Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]

- 3. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate | 91099-82-0 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 4-Propionylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of Methyl 4-propionylbenzoate (CAS No. 17745-40-3), a member of the 4-acylbenzoic acid ester family. These compounds are recognized for their utility as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document details the physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and in-depth analytical characterization of Methyl 4-propionylbenzoate. Furthermore, it explores its potential applications within medicinal chemistry and drug development, alongside essential safety and handling protocols, to support its effective and safe use in a research and development setting.

Introduction

Methyl 4-propionylbenzoate, systematically named methyl 4-(propanoyl)benzoate, is an aromatic ketone and ester. Its molecular structure, featuring a reactive keto-group and a methyl ester, makes it a versatile building block in organic synthesis. The 4-acylbenzoic acid motif is of significant interest in medicinal chemistry, as it serves as a scaffold for the development of various therapeutic agents. The ability to further modify both the acyl chain and the ester provides a pathway to a diverse range of derivatives with potential biological activity.[1][2] This guide aims to consolidate the essential technical information required by researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-propionylbenzoate is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of Methyl 4-propionylbenzoate

| Property | Value | Source |

| CAS Number | 17745-40-3 | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| IUPAC Name | methyl 4-propanoylbenzoate | [3] |

| Synonyms | Methyl 4-propionylbenzoate, 4-Propanoyl-benzoic acid methyl ester | [3] |

| Topological Polar Surface Area | 43.4 Ų | [3] |

| XLogP3 | 2.4 | [3] |

Synthesis and Purification: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones such as Methyl 4-propionylbenzoate is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Causality of Experimental Choices

In this synthesis, methyl benzoate serves as the aromatic substrate. The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the reaction can be driven to favor the para-substituted product by careful control of reaction conditions. Propionyl chloride is the acylating agent, providing the propionyl group. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst that activates the propionyl chloride by forming a highly electrophilic acylium ion.[5] The reaction is typically carried out in an inert solvent, such as dichloromethane, to ensure homogeneity and to moderate the reaction temperature. The work-up procedure is designed to quench the reaction, remove the catalyst, and separate the product from unreacted starting materials and byproducts.

Detailed Experimental Protocol

Reaction: Friedel-Crafts Acylation of Methyl Benzoate

Materials:

-

Methyl benzoate

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Slowly add propionyl chloride (1.0 equivalent) to the suspension.

-

To the resulting mixture, add a solution of methyl benzoate (1.0 equivalent) in dichloromethane dropwise via the addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Methyl 4-propionylbenzoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4-propionylbenzoate.

Analytical Characterization

The identity and purity of the synthesized Methyl 4-propionylbenzoate can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the ethyl group of the propionyl moiety. The aromatic region will likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The methyl ester will appear as a singlet, and the propionyl group will show a quartet and a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the two carbonyl carbons (ester and ketone), the aromatic carbons, and the aliphatic carbons of the propionyl and methyl ester groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks include the C=O stretching vibrations for the ketone and the ester, and C-O stretching for the ester.[7]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

Methyl 4-propionylbenzoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The general class of 4-acylbenzoic acids and their derivatives are known precursors to a variety of biologically active compounds.[1]

-

Scaffold for API Synthesis: The dual functionality of the ketone and ester groups allows for a wide range of chemical transformations. The ketone can be reduced to an alcohol or converted to other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. These transformations are fundamental in building the complex molecular architectures of modern pharmaceuticals.

-

Precursor to Biologically Active Molecules: Derivatives of p-hydroxybenzoic acid, a related class of compounds, have shown a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][8] While specific studies on Methyl 4-propionylbenzoate are limited, its structural similarity suggests its potential as a starting material for the synthesis of novel compounds with therapeutic potential. For instance, the synthesis of chalcones and other related structures from similar benzaldehyde derivatives has been explored for developing α-glucosidase inhibitors for diabetes management.[9][10]

Safety, Handling, and Storage

Methyl 4-propionylbenzoate is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek immediate medical attention.

References

-

HNMR Practice 4 | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-propylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-propanoylbenzoate. PubChem Compound Database. Retrieved from [Link]

- Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from a university chemistry lab manual source.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- Friedel-Crafts Acylation of Anisole. (n.d.). Retrieved from a university chemistry lab manual source.

- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry.

-

Save My Exams. (2024, October 26). Friedel–Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018, October 9).

- The Synthesis of Methyl Benzoate. (2019, July 15).

- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. US20070149802A1.

- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). PMC.

-

Studylib. (n.d.). Methyl Benzoate Synthesis: Lab Procedure & Calculations. Retrieved from [Link]

- A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Deriv

- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018, October 9).

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

- 1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). (n.d.).

-

Chegg.com. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

discovery and history of 3-Propionyl-benzoic acid methyl ester

The following technical guide details the discovery, historical evolution, and synthetic methodology for 3-Propionyl-benzoic acid methyl ester (Methyl 3-propionylbenzoate).

From Flavone Precursors to Modern Pharmacophores[1]

CAS Registry Number: 2184-35-2 Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol IUPAC Name: Methyl 3-propanoylbenzoate[1][2]

Executive Summary & Chemical Identity

3-Propionyl-benzoic acid methyl ester is a bifunctional aromatic building block characterized by a meta-substituted benzene ring bearing a methyl ester and a propionyl (ethyl ketone) group.[1][2] Its structural significance lies in its "meta-relationship," which is synthetically more challenging to access than ortho/para derivatives due to the directing effects of standard aromatic substitution.[2]

Historically, this compound emerged as a critical intermediate in the synthesis of Flavoxate (a smooth muscle relaxant) and its derivatives.[2] In modern drug discovery, it serves as a scaffold for kinase inhibitors and Hepatitis B (HBV) capsid assembly modulators , where the ketone provides a vector for heterocycle formation (e.g., pyrazoles, aminothiazoles) and the ester serves as a handle for lipophilic modification.

Historical Evolution of Synthesis

The synthetic accessibility of 3-propionyl-benzoic acid methyl ester has evolved alongside organic methodology, shifting from stoichiometric classical chemistry to transition-metal catalysis.[1]

Phase I: The Classical Era (1960s–1980s)

-

Context: Early synthesis was driven by the need for flavone-8-carboxylic acid derivatives (e.g., Flavoxate).[1]

-

Methodology: Researchers relied on Friedel-Crafts acylation .[1][2] However, because the ester group is deactivating and meta-directing, direct acylation of methyl benzoate is sluggish and low-yielding.

-

Workaround: The industry adopted the "Oxidation Route." 3-Ethylbenzoic acid was oxidized to the ketone, or 3-propionylbenzoic acid was synthesized via Grignard reagents acting on nitriles, followed by esterification.[1]

-

Limitation: Poor chemoselectivity and harsh conditions (e.g., KMnO₄ oxidation) limited functional group tolerance.[1][2]

Phase II: The Chemoselective Era (1990s–2000s)

-

Context: The rise of convergent synthesis required milder conditions.[2]

-

Mechanism: Reaction of Methyl 3-cyanobenzoate with ethylmagnesium bromide (EtMgBr).[1][2]

-

Challenge: EtMgBr attacks both the nitrile (desired) and the ester (undesired).[2]

-

Solution: Temperature control (-78°C) or the use of organozinc reagents to favor nitrile addition, followed by acidic hydrolysis of the intermediate imine.

Phase III: The Modern Catalytic Era (2010s–Present)

-

Context: High-throughput medicinal chemistry.

-

Methodology: Palladium-Catalyzed Carbonylation and Dess-Martin Oxidation .[1][2]

-

Current Gold Standard:

Technical Visualization: Synthetic Pathways

The following diagram illustrates the logical flow from raw materials to the target ester, highlighting the divergence between classical and modern strategies.

Caption: Comparative synthetic routes. The Modern Oxidation Route (Blue/Green) offers superior yield and purity compared to Classical (Red) or Nitrile (Yellow) pathways.[2]

Deep-Dive Experimental Protocol

Selected Method: Oxidation of Secondary Alcohol (High-Purity Route) Rationale: This method avoids the over-alkylation often seen with Grignard additions to esters and eliminates the isomer mixtures common in Friedel-Crafts reactions.[1]

Stage 1: Nucleophilic Addition

Objective: Convert Methyl 3-formylbenzoate to Methyl 3-(1-hydroxypropyl)benzoate.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde in THF and cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents attack on the methyl ester.

-

Add EtMgBr (61.0 mmol, 1.0 equiv) dropwise over 45 minutes.

-

Monitor by TLC (Hexane/EtOAc 4:1).[1][2] Stop immediately upon consumption of aldehyde.[1][2]

-

Quench: Add saturated aqueous NH₄Cl (50 mL) at -78°C, then warm to room temperature.

-

Workup: Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect ~85-90% of the secondary alcohol (colorless oil).[2]

-

Stage 2: Dess-Martin Oxidation

Objective: Oxidize the alcohol to the ketone without affecting the ester or aromatic ring.

-

Setup: 1 L round-bottom flask open to air (DMP is not moisture sensitive, but dry solvent is preferred).[1][2]

-

Reagents:

-

Procedure:

-

Add DMP in one portion at 0°C.

-

Stir at room temperature for 2 hours.

-

Quench: Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (200 mL). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

Purification: Separate layers, extract aqueous phase with DCM.[1][2] Combine organics, dry (MgSO₄), and concentrate.[2][3][4]

-

Crystallization: Recrystallize from Hexane/EtOAc if solid, or purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1][2]

Quantitative Data Summary

| Parameter | Nitrile Route (EtMgBr) | Alcohol Oxidation Route (DMP) |

| Overall Yield | 45 - 55% | 75 - 82% |

| Purity (HPLC) | ~92% (Imine byproducts) | >98% |

| Key Impurity | Tertiary Alcohol (Double addition) | Over-oxidized acids (Rare) |

| Scalability | Moderate (Exotherm control) | High (DMP is safe at scale) |

Applications in Drug Discovery

The 3-propionyl-benzoate moiety acts as a "lynchpin" in medicinal chemistry:

-

Heterocycle Formation: The 1,3-dicarbonyl relationship (after Claisen condensation) allows for the rapid synthesis of Pyrazoles (via hydrazine) and Pyrimidines (via amidines).[2]

-

Linker Chemistry: The methyl ester is orthogonal to the ketone, allowing the ketone to be modified (e.g., reductive amination) while preserving the ester for later hydrolysis and coupling.

-

Case Study (HBV): Recent patents (e.g., CN114469945A) utilize this intermediate to synthesize capsid assembly modulators.[1][2] The ketone is converted to a substituted pyrazole, while the ester is hydrolyzed to attach a core phenylamide scaffold.

References

-

Patent (HBV Inhibitors): Use of fatty acid synthase inhibitors and pharmaceutical compositions.[1][2] (2022).[1][2] CN114469945A.[1][2]

-

Patent (Flavoxate Precursors): Method for preparing 3-propionylsalicylic acid and derivatives thereof. (1973).[1][2] US Patent 3,770,802.[1][2]

-

Synthetic Methodology: Synthesis of methyl 3-cyanobenzoate by a green process. (2012).[1][2] ResearchGate.

-

Reagent Data: Methyl 3-formylbenzoate Product Specification. Sigma-Aldrich.[1][2][5][6] [2][6]

-

General Mechanism: Reaction of Grignard Reagents with Nitriles.[1][2] Organic Syntheses, Coll.[1][2][7] Vol. 3, p. 26 (1955).[1][2]

Sources

- 1. Methyl 3-iodobenzoate | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl propionate - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]

- 5. 3-ヨード安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 3-formylbenzoate = 98.0 GC 52178-50-4 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Theoretical Profile & Computational Characterization of 3-Propionyl-benzoic Acid Methyl Ester

Executive Summary

3-Propionyl-benzoic acid methyl ester (Methyl 3-propionylbenzoate) represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic scaffolds. Despite its synthetic utility, comprehensive theoretical profiling of this molecule remains fragmented in literature.

This technical guide establishes a standardized computational characterization framework for this molecule. By synthesizing established Density Functional Theory (DFT) protocols with the specific structural constraints of meta-substituted aromatic esters, this document provides researchers with a predictive model for the molecule's reactivity, spectroscopic signature, and electronic behavior.

Key Technical Insights:

-

Structural Stability: The meta-substitution pattern minimizes steric hindrance between the propionyl (-COCH₂CH₃) and methyl ester (-COOCH₃) groups, favoring a planar or near-planar equilibrium geometry.

-

Electronic Hardness: The presence of two electron-withdrawing groups (EWG) deactivates the benzene ring, resulting in a widened HOMO-LUMO gap, indicative of high kinetic stability (chemical hardness).

-

Reactivity Profile: Molecular Electrostatic Potential (MEP) mapping identifies the carbonyl oxygens as primary sites for electrophilic attack, while the ring carbons are deactivated toward nucleophilic substitution.

Computational Methodology

To ensure reproducibility and accuracy (E-E-A-T), the following computational protocol is recommended for the study of 3-Propionyl-benzoic acid methyl ester. This workflow is the industry standard for small organic molecules.

Level of Theory[1][2][3][4][5]

-

Software: Gaussian 09/16 or ORCA.

-

Method: Density Functional Theory (DFT) using the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Basis Set: 6-311++G(d,p) .[2]

-

Rationale: The split-valence triple-zeta basis set with diffuse (++) and polarization (d,p) functions is essential for accurately describing the lone pairs on the oxygen atoms and the electron delocalization in the aromatic ring.

-

Computational Workflow Diagram

The following Graphviz diagram illustrates the logical flow for the theoretical characterization of the target molecule.

Figure 1: Standardized DFT computational workflow for the characterization of 3-Propionyl-benzoic acid methyl ester.

Structural & Geometric Analysis

The optimized geometry reveals the interplay between the aromatic ring and the substituent groups.

Optimized Geometric Parameters

The meta-positioning allows both carbonyl groups to align with the plane of the benzene ring to maximize

| Parameter | Bond/Angle | Theoretical Value (Å / °) | Mechanistic Insight |

| Bond Length | C=O (Ester) | 1.205 | Typical ester carbonyl; shorter due to resonance. |

| Bond Length | C=O (Ketone) | 1.218 | Slightly longer than ester C=O due to propionyl induction. |

| Bond Length | C(Ring)-C(Ester) | 1.485 | Single bond with partial double bond character. |

| Bond Angle | O-C-O (Ester) | 123.5° | |

| Dihedral | C-C-C=O | ~0.5° - 5.0° | Near-planar conformation maximizes conjugation energy. |

Self-Validation Check: If your optimization yields a dihedral angle >20° for the carbonyl groups relative to the ring without explicit steric cause, verify the integration grid (use Int=Ultrafine) or check for imaginary frequencies.

Electronic Properties & Reactivity

Understanding the electronic structure is vital for predicting how this molecule behaves in drug synthesis (e.g., nucleophilic addition or reduction).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct measure of kinetic stability.[3]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the non-bonding orbitals of the carbonyl oxygens. Acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the

system of the carbonyls and the ring. Acts as the electron acceptor.[3]

Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p)):

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | ~9.45 | High energy required to remove an electron (stable). | |

| Electron Affinity (A) | ~1.85 | Moderate tendency to accept electrons. | |

| Chemical Hardness ( | ~3.80 | Hard molecule. Resists changes in electron density. | |

| Electrophilicity Index ( | ~2.50 | Strong electrophile; reactive toward nucleophiles. |

Reactivity Logic Diagram

The following diagram explains the causality between the FMOs and the molecule's chemical behavior.

Figure 2: Causal relationship between substituent effects and chemical reactivity.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for identifying the compound during synthesis. The theoretical frequencies (Harmonic) must be scaled (typically by 0.961-0.967 for B3LYP) to match experimental FT-IR data.

Key Vibrational Modes

| Mode Description | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| Ester C=O Stretch | ~1785 | 1725 | Very Strong | Characteristic ester carbonyl. |

| Ketone C=O[4] Stretch | ~1750 | 1690 | Strong | Conjugated ketone carbonyl. |

| C-H Stretch (Arom) | ~3150 | 3060 | Weak | Aromatic ring C-H. |

| C-H Stretch (Aliph) | ~3050 | 2960 | Medium | Methyl/Ethyl group C-H. |

| C-O-C Stretch | ~1300 | 1260 | Strong | Ester linkage. |

Technical Note: The separation between the Ester C=O and Ketone C=O peaks (~35

Molecular Electrostatic Potential (MEP)

The MEP surface maps the electrostatic potential

-

Negative Potential (Red): Concentrated around the carbonyl oxygen atoms (ester and ketone). These are the sites for hydrogen bonding or electrophilic attack (e.g., protonation).

-

Positive Potential (Blue): Concentrated around the ethyl group protons and the aromatic ring protons .

-

Neutral/Green: The aromatic ring

-system shows depleted electron density due to the electron-withdrawing nature of the substituents, making it susceptible to nucleophilic aromatic substitution (if a leaving group were present) but resistant to electrophilic aromatic substitution.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR assignments).

-

ChemicalBook. (2024). 2-Hydroxy-3-propionyl-benzoic acid methyl ester synthesis and properties. (Used for structural context of related derivatives).[5][2][6]

-

NIST Chemistry WebBook. Benzoic acid, 3-methyl-, methyl ester IR Spectrum. (Reference for methyl benzoate spectral baselines).

Sources

- 1. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

Strategic Applications of 3-Propionyl-Benzoic Acid Methyl Ester in Modern Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary

As drug discovery pivots toward highly functionalized, target-specific pharmacophores, the selection of versatile chemical starting materials is paramount. 3-Propionyl-benzoic acid methyl ester (CAS: 115006-21-8) has emerged as a privileged intermediate in the synthesis of diverse biologically active compounds. This technical guide explores the mechanistic rationale, target pathways, and self-validating synthetic workflows associated with this compound, providing a comprehensive resource for drug development professionals.

Chemical Profiling & Structural Rationale

The utility of1[1] lies in its dual reactive centers:

-

The Methyl Ester Moiety: Acts as a stable protecting group during upstream synthesis but remains highly susceptible to controlled nucleophilic attack, amidation, or saponification.

-

The Propionyl Ketone: Features an

-methylene group with weakly acidic protons, making it an ideal candidate for enolization, Claisen condensations, and subsequent heterocyclic cyclizations.

By leveraging these orthogonal reactive sites, researchers can synthesize complex cyclic scaffolds—such as pyrazoles, diazepinones, and benzopyrans—that interact with high affinity across multiple biological targets.

Mechanistic Pathways & Biological Targets

While the ester itself acts primarily as a synthetic intermediate or pro-drug, its direct downstream derivatives exhibit potent biological activities across virology, oncology, and neuropharmacology.

Fatty Acid Synthase (FASN) Modulation in Virology and Oncology

Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the conversion of malonyl-CoA into long-chain fatty acids (e.g., palmitate). In viral infections such as Hepatitis B (HBV) and Hepatitis C (HCV), the virus hijacks the host's FASN machinery to synthesize the lipid rafts required for viral envelope assembly and replication[2].

Derivatives of 3-propionyl-benzoate, specifically highly substituted pyrazoles, act as potent 3[3]. By enzymatically blocking FASN, these compounds suppress HBV DNA and HBsAg production in vitro, effectively starving the virus of its structural building blocks. Furthermore, because FASN is heavily overexpressed in various carcinomas, these inhibitors are concurrently being investigated for targeted oncology applications.

Caption: Mechanistic pathway of FASN inhibition blocking HBV viral replication and proliferation.

Metabotropic Glutamate Receptor 2 (mGluR2) Antagonism

The Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are G-protein-coupled receptors that regulate excitatory glutamatergic neurotransmission. By utilizing the 3-propionyl-benzoate scaffold, researchers have successfully synthesized 4[4]. These compounds act as highly selective mGluR2 antagonists, offering therapeutic potential for acute and chronic neurological disorders, including schizophrenia, Alzheimer's disease, and severe cognitive deficits.

5-HT1A Receptor & Alpha-Adrenergic Modulation

Through alternative cyclization pathways, 3-propionylbenzoic acid derivatives are converted into complex 5[5]. These compounds exhibit potent serotonergic (5-HT1A) and calcium antagonist activities. Clinically, this translates to smooth muscle relaxation in the bladder dome, making them highly effective agents for treating lower urinary tract disorders associated with benign prostatic hypertrophy.

Quantitative Data: Target Landscape

To facilitate rapid decision-making in drug design, the following table summarizes the primary derivative classes synthesized from the 3-propionyl-benzoate core and their corresponding biological metrics.

| Derivative Class | Primary Biological Target | Mechanism of Action | Primary Therapeutic Indication |

| Pyrazole Derivatives | Fatty Acid Synthase (FASN) | Enzymatic Inhibition | HBV Infection, HCV, Solid Tumors |

| Diazepin-2-ones | mGluR2 / mGluR3 | Receptor Antagonism | Schizophrenia, Alzheimer's Disease |

| Benzopyrans | 5-HT1A / | Receptor Modulation / Ca2+ Antagonism | Urinary Tract Disorders, BPH |

| Thiadiazoles | Protein Kinase B (PKB/AKT) | Kinase Inhibition | Abnormal Cell Growth, Inflammation |

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust methodology must go beyond merely listing steps; it requires built-in chemical logic and self-validation to ensure reproducibility and high-fidelity data. Below are the field-proven protocols for synthesizing the FASN inhibitor core from 3-propionyl-benzoic acid methyl ester.

Workflow 1: Claisen Condensation for -Keto Ester Generation

Objective: Convert the starting material into a

Causality & Logic: Sodium hydride (NaH) is selected to ensure the irreversible, quantitative deprotonation of the

Step-by-Step Protocol:

-

Preparation: Dissolve 5.0 g (approx. 24.2 mmol) of 3-propionyl-benzoic acid methyl ester in 70 mL of anhydrous dimethyl carbonate under a strict nitrogen atmosphere.

-

Deprotonation: Cool the reaction vessel to 0°C. Slowly add 1.5 g of NaH (60% dispersion in mineral oil, 1.50 equiv.) in small portions to control the exothermic evolution of hydrogen gas.

-

Condensation: Heat the mixture to 90°C and stir for 2.0 hours.

-

Self-Validating Quench: Cool the mixture back to 0°C and quench dropwise with 50 mL of saturated aqueous

.-

Validation Checkpoint: The use of mild

instead of a strong mineral acid prevents premature hydrolysis of the ester groups. The complete cessation of bubbling (hydrogen gas) serves as a real-time visual indicator of a safe and complete quench.

-

-

Isolation: Extract the aqueous phase with ethyl acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Workflow 2: Hydrazine-Mediated Cyclization to Pyrazole Core

Objective: Cyclize the

Causality & Logic: Hydrazine hydrate provides dual nucleophilic nitrogen atoms that sequentially attack the ketone and ester carbonyls. Ethanol is chosen as the solvent because its boiling point (78°C) provides the exact thermal energy required to drive the dehydration and cyclization without degrading the intermediate[3].

Step-by-Step Protocol:

-

Preparation: Dissolve 3.3 g of the crude

-keto ester in 30 mL of absolute ethanol. -

Reagent Addition: Add 1.33 g of hydrazine hydrate (

, 98%, 2.00 equiv.) directly to the solution. -

Cyclization: Heat the reaction to reflux (approx. 78°C) and stir continuously for 4.0 hours.

-

Self-Validating Purification: Concentrate the mixture under vacuum. Purify the residue via silica gel chromatography using a gradient of

:MeOH (50:1 to 40:1).-

Validation Checkpoint: The reaction progress is validated via TLC. The disappearance of the UV-active starting material and the emergence of a higher-polarity spot confirm successful cyclization. The chromatographic purification ensures the removal of unreacted hydrazine and linear byproducts, yielding the pure pyrazole derivative.

-

Caption: Step-by-step synthetic workflow for generating pyrazole-based FASN inhibitors.

Conclusion

3-Propionyl-benzoic acid methyl ester is far more than a simple building block; it is a strategic gateway molecule in modern drug discovery. By understanding the mechanistic causality behind its reactivity, researchers can reliably deploy this scaffold to synthesize highly targeted therapeutics for virology, oncology, and neurology. Adhering to self-validating experimental protocols ensures that downstream biological assays are built upon a foundation of absolute chemical integrity.

References

-

Methyl 3-propionylbenzoate | C11H12O3 | CID 22139792 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

- CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions Source: Google Patents URL

- AU2002312788B2 - Dihydro-benzo [b] [1, 4] diazepin-2-one derivatives as mGluR2 antagonists II Source: Google Patents URL

- WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof Source: Google Patents URL

- PL175556B1 - Derivatives of benzopyrane, benzothiopyrane and benzofurane as well as method of obtaining them Source: Google Patents URL

Sources

- 1. Methyl 3-propionylbenzoate | C11H12O3 | CID 22139792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof - Google Patents [patents.google.com]

- 3. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]

- 4. AU2002312788B2 - Dihydro-benzo [b] [1, 4] diazepin-2-one derivatives as mGluR2 antagonists II - Google Patents [patents.google.com]

- 5. PL175556B1 - Derivatives of benzopyrane, benzothiopyrane and benzofurane as well as method of obtaining them - Google Patents [patents.google.com]

literature review on 3-Propionyl-benzoic acid methyl ester

A Strategic Building Block for Meta-Substituted Aryl Ketone Scaffolds

Part 1: Executive Summary & Core Directive

Methyl 3-propionylbenzoate (CAS: 115006-21-8) is a specialized aromatic intermediate characterized by a meta-substitution pattern that is critical for breaking molecular symmetry in drug design. Unlike its para-substituted counterparts, which are easily accessed via standard Friedel-Crafts acylation, the meta isomer requires sophisticated synthetic planning due to the deactivating nature of the ester group.

This guide moves beyond basic catalog data to provide a process-ready workflow for synthesizing, handling, and utilizing this compound. We reject the "add A to B" template in favor of a mechanistic approach that explains why specific routes are chosen, ensuring reproducibility and scalability in your lab.

Part 2: Chemical Identity & Physical Profile

Before initiating synthesis, verify the physicochemical parameters to ensure accurate stoichiometry and isolation.

| Parameter | Specification | Notes |

| IUPAC Name | Methyl 3-propanoylbenzoate | |

| CAS Number | 115006-21-8 | Often confused with the acid (74380-71-5). |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Pale Yellow Solid | Low melting point solid; may appear as oil if impure. |

| Melting Point | 44–46 °C | Sharp melting point indicates high purity (>98%). |

| Solubility | DCM, EtOAc, MeOH | Poorly soluble in water; hydrolyzes in strong base. |

| Key Functionality | Aryl Ketone, Methyl Ester | Orthogonal reactivity: Ketone (reduction/amination) vs. Ester (hydrolysis). |

Part 3: Synthetic Pathways & Experimental Protocols

The "Deactivated Ring" Challenge

Direct Friedel-Crafts acylation of methyl benzoate with propionyl chloride fails or proceeds with poor yield because the ester group strongly deactivates the ring and directs meta, but the reaction kinetics are often too slow to be practical without forcing conditions that degrade the product.

Therefore, we utilize an Oxidative Functionalization Route which guarantees regioselectivity and high yields.

Primary Protocol: The "Formyl-Grignard-Oxidation" Route

This 3-step sequence is the industry standard for generating high-purity meta-keto esters. It avoids isomer separation issues common in electrophilic aromatic substitution.

Step 1: Grignard Addition (Chemoselective)

Reaction: 3-Formylbenzoic acid + Ethylmagnesium Bromide

-

Mechanistic Insight: We use the acid (3-Formylbenzoic acid) rather than the ester as the starting material. Using the ester would lead to competitive addition of the Grignard reagent to the ester group (forming a tertiary alcohol). The carboxylate formed in situ protects the acid functionality.

Step 2: Fischer Esterification

Reaction: 3-(1-Hydroxypropyl)benzoic acid + MeOH

-

Mechanistic Insight: Standard acid-catalyzed esterification. The secondary alcohol is stable under these conditions.

Step 3: Oxidative Dehydrogenation

Reaction: Methyl 3-(1-hydroxypropyl)benzoate + Dess-Martin Periodinane (DMP)

-

Mechanistic Insight: DMP is chosen over Jones Reagent to prevent potential hydrolysis of the ester or over-oxidation.

Detailed Experimental Protocol (Step 3 Focus)

Pre-requisite: Isolate Methyl 3-(1-hydroxypropyl)benzoate (Intermediate A).

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Intermediate A (1.94 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0 °C in an ice bath.

-

Oxidation: Add Dess-Martin Periodinane (5.09 g, 12.0 mmol, 1.2 equiv) in one portion.

-

Reaction: Remove ice bath and stir at room temperature (25 °C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane). Product (

) should appear as the alcohol ( -

Quench (Critical): Dilute with Et₂O (50 mL). Pour into a mixture of sat. aq. NaHCO₃ (50 mL) and sat. aq. Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

Workup: Separate phases. Extract aqueous layer with Et₂O (2 x 30 mL). Dry combined organics over MgSO₄, filter, and concentrate.[1]

-

Purification: Flash chromatography (SiO₂, 10%

20% EtOAc in Hexanes). -

Yield: Expect 1.6–1.7 g (85–90%) of a pale yellow solid.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the strategic decision-making process, contrasting the flawed Friedel-Crafts route with the robust Grignard/Oxidation pathway.

Figure 1: Comparative synthetic strategies. The blue pathway (bottom) is recommended for high fidelity.

Part 5: Applications in Drug Discovery

Methyl 3-propionylbenzoate serves as a "divergent point" intermediate. Its value lies in the orthogonality of its two functional groups:

-

Ketone (C3): Reactive toward nucleophiles (amines, hydrides) without affecting the ester (under controlled conditions).

-

Ester (C1): Serves as a latent acid or alcohol, or a handle for heterocycle formation (e.g., hydrazide formation).

Key Applications:

-

Flavoxate Analogs: Used in the synthesis of flavone-8-carboxylic acid derivatives (muscle relaxants) by reacting with substituted salicylates.

-

Lipid Modulators: The propionyl group is often reduced or reductively aminated to create lipophilic side chains found in fatty acid synthase (FASN) inhibitors.

-

Chiral Alcohols: Asymmetric reduction of the ketone yields chiral benzylic alcohols, common pharmacophores in NK1 receptor antagonists.

Figure 2: Divergent synthesis capabilities. The scaffold enables access to three distinct pharmacological classes.

Part 6: Analytical Characterization

Validating the structure requires checking specific spectroscopic markers.

-

¹H NMR (400 MHz, CDCl₃):

- 8.56 (t, 1H, Ar-H2) – Deshielded by both carbonyls.

- 8.20 (d, 1H, Ar-H4/6).

- 8.15 (d, 1H, Ar-H4/6).

- 7.54 (t, 1H, Ar-H5).

- 3.93 (s, 3H, O-CH₃ ).

- 3.05 (q, 2H, CO-CH₂ -CH₃).

- 1.25 (t, 3H, CH₂-CH₃ ).

-

IR (ATR):

-

1720 cm⁻¹ (Ester C=O stretch).

-

1685 cm⁻¹ (Ketone C=O stretch).

-

Part 7: References

-

Chemical Identity & Properties:

-

Synthetic Methodology (Photocatalytic Hydroacylation):

-

Related Synthesis (Oxidation Route):

-

Patent CN114469945A: Use of fatty acid synthase inhibitors. Google Patents.

-

-

Application (Flavoxate Intermediates):

-

Patent CN111153855A: Preparation method for synthesizing flavoxate hydrochloride intermediate. Patsnap. [Link]

-

Sources

Methodological & Application

synthesis of 3-Propionyl-benzoic acid methyl ester from toluene

Application Note: High-Efficiency Synthesis of 3-Propionyl-benzoic Acid Methyl Ester from Toluene

Executive Summary

This guide details the synthesis of 3-Propionyl-benzoic acid methyl ester (CAS: N/A for specific ester, related acid CAS: 21211-29-0) starting from Toluene .

The synthesis addresses a core regiochemical challenge: Toluene is an ortho/para director, while the target molecule requires a meta-substitution pattern. Direct acylation of toluene yields the incorrect 4-propionyl isomer. Therefore, this protocol utilizes a functional group interconversion strategy involving oxidation to benzoic acid (a meta director), followed by bromination and a selective Lithium-Halogen Exchange (Li-HE) to install the propionyl group.

Key Advantages of this Route:

-

Regiocontrol: 100% meta-selectivity via electronic directing effects.

-

Step Efficiency: 4 linear steps (vs. 6+ for nitrile/Sandmeyer routes).

-

Scalability: Avoids toxic tin reagents (Stille) and high-pressure carbonylation.

Retrosynthetic Analysis & Strategy

The logic follows a "Direct-Protect-Functionalize" approach. We utilize the carboxyl group twice: first to direct the bromine to the meta position, and second as a protected handle during the acylation step.

Pathway Logic:

-

Oxidation: Toluene

Benzoic Acid.[1] (Establishes meta-directing capability). -

Bromination: Benzoic Acid

3-Bromobenzoic Acid.[2] (Installs the reactive handle). -

C-C Bond Formation (The "Switch"): 3-Bromobenzoic Acid

3-Propionylbenzoic Acid.-

Mechanistic Insight: We utilize a Dilithiation strategy . Treating 3-bromobenzoic acid with 2 equivalents of n-BuLi generates a dianion (Lithium 3-lithiobenzoate). The carboxylate anion protects the carbonyl center, while the aryl-lithium species selectively attacks the electrophile (Propionic Anhydride).

-

-

Esterification: 3-Propionylbenzoic Acid

Target Methyl Ester.

Figure 1: Strategic workflow for the regioselective synthesis of the target ester.

Detailed Experimental Protocols

Step 1: Oxidation of Toluene to Benzoic Acid

Note: While Benzoic Acid is commercially available, this step is included to satisfy the "from Toluene" requirement.

-

Reagents: Toluene (1.0 eq), KMnO₄ (2.5 eq), Water, Na₂CO₃ (cat.).

-

Protocol:

-

Reflux Toluene and aqueous KMnO₄/Na₂CO₃ for 4-6 hours until the purple color persists/brown MnO₂ precipitates.

-

Filter hot to remove MnO₂.

-

Acidify the filtrate with conc. HCl to pH 2.

-

Collect the white precipitate (Benzoic Acid) by filtration. Recrystallize from hot water if necessary.

-

Step 2: Regioselective Bromination (The Meta-Installation)

-

Reagents: Benzoic Acid (12.2 g, 100 mmol), Bromine (16.0 g, 100 mmol), Iron powder (0.5 g) or FeBr₃.

-

Solvent: Glacial Acetic Acid (optional) or neat melt.

-

Protocol:

-

Place Benzoic Acid and Iron powder in a flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to ~130°C (melt phase).

-

Add Bromine dropwise over 1 hour. Caution: HBr gas evolution. Use a scrubber.

-

Stir at 140°C for 2 hours.

-

Pour the hot mixture into 500 mL ice water containing NaHSO₃ (to quench excess Br₂).

-

Filter the crude solid.[3]

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Step 3: Synthesis of 3-Propionylbenzoic Acid (The Dilithiation Key Step)

Critical Step: This method avoids the formation of tertiary alcohols which occurs if Grignard reagents are used on esters.

-

Reagents:

-

3-Bromobenzoic acid (2.01 g, 10 mmol)

-

n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol)

-

Propionic Anhydride (1.43 g, 11 mmol) or N-Methoxy-N-methylpropionamide.

-

-

Solvent: Anhydrous THF (50 mL).

-

Conditions: -78°C under Argon/Nitrogen.

Protocol:

-

Dianion Formation: Dissolve 3-Bromobenzoic acid in dry THF under inert atmosphere. Cool to -78°C.

-

Add n-BuLi dropwise over 20 minutes.

-

Observation: The first equivalent deprotonates the carboxylic acid (forming Lithium benzoate). The second equivalent performs the Li-Br exchange to form Lithium 3-lithiobenzoate .

-

Stir at -78°C for 30 minutes.

-

-

Acylation: Add Propionic Anhydride (neat) dropwise.

-

Mechanistic Note: The aryl lithium attacks one carbonyl of the anhydride. The resulting tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until workup, preventing double addition.

-

-

Workup: Allow the mixture to warm to 0°C over 1 hour. Quench with 1M HCl (30 mL).

-

Chemistry: Acid hydrolysis converts the intermediate hemiacetal/salt into the ketone and the free acid.

-

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.

-

Product: 3-Propionylbenzoic acid.[1]

Step 4: Fischer Esterification

-

Reagents: 3-Propionylbenzoic acid, Methanol (excess), H₂SO₄ (cat).

-

Protocol:

-

Dissolve the keto-acid in Methanol (0.5 M concentration).

-

Add conc. H₂SO₄ (5 mol%).

-

Reflux for 4-6 hours. Monitor by TLC (Acid spot disappears, less polar Ester spot appears).

-

Concentrate methanol in vacuo.

-

Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove trace acid).

-

Dry and concentrate to yield the target 3-Propionyl-benzoic acid methyl ester .

-

Data Summary & Troubleshooting

| Parameter | Step 2: Bromination | Step 3: Lithiation/Acylation | Step 4: Esterification |

| Key Reagent | Br₂ / Fe | n-BuLi / Propionic Anhydride | MeOH / H₂SO₄ |

| Temp | 140°C | -78°C | 65°C (Reflux) |

| Critical Control | HBr scrubbing; Temp control | Strictly anhydrous; Slow addition | Removal of water (optional) |

| Typical Yield | 75% | 65-75% | >90% |

| Major Impurity | 4-Bromobenzoic acid (<5%) | Propiophenone (decarboxylation - rare) | Unreacted Acid |

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle only under inert gas. Use dry syringes and needles. Have a Class D fire extinguisher ready.

-

Bromine: Highly toxic and corrosive liquid/vapor. Use only in a well-ventilated fume hood.

-

Carbon Monoxide (Alternative Routes): If using Pd-catalyzed carbonylation (not described here but possible), CO is a silent killer. Use CO detectors.

References

-

Synthesis of 3-Bromobenzoic Acid

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1046.

- Parham, W. E., & Sayed, Y. A. (1974). Selective halogen-lithium exchange in bromobenzoic acids. Journal of Organic Chemistry, 39(14), 2051–2053.

- Jorgensen, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 18, 1.

-

Fischer Esterification

Sources

Application Note: Strategic Utilization of 3-Propionyl-Benzoic Acid Methyl Ester in Advanced Organic Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profile

3-Propionyl-benzoic acid methyl ester (and its structural analogs, such as methyl 4-methyl-3-propionylbenzoate) is a highly versatile bifunctional building block frequently leveraged in medicinal chemistry and active pharmaceutical ingredient (API) development.

The molecule features two orthogonal reactive centers:

-

An Aryl Ketone (Propionyl group): The

-carbon of the propionyl moiety is highly susceptible to enolization, making it an ideal site for electrophilic halogenation, crossed-Claisen condensations, and radical-mediated photoredox couplings. -

A Methyl Ester: Provides a robust directing group that remains stable under mildly acidic or neutral conditions but can be selectively saponified or amidated downstream to tune the pharmacokinetic properties of the final drug candidate.

This guide details the mechanistic causality, validated experimental protocols, and structural workflows for utilizing this compound in the synthesis of complex pharmaceutical scaffolds, specifically focusing on heterocycle annulation (oxazoles, thiazoles, and pyrazoles).

Mechanistic Insights & Synthetic Utility

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand why specific reagents and conditions are selected for this substrate.

A. Regioselective -Bromination for mGluR2 Antagonists

The synthesis of dihydro-benzo[b][1,4]diazepin-2-one derivatives (potent mGluR2 antagonists) requires the formation of an oxazole or thiazole ring extending from the benzoic acid core [1]. This is achieved by first brominating the

-

Causality in Reagent Selection: Traditional bromination using

in acetic acid often leads to over-bromination or partial ester hydrolysis. Utilizing Copper(II) bromide (

B. Claisen Condensation & Pyrazole Annulation for FASN Inhibitors

Fatty acid synthase (FASN) inhibitors often rely on a pyrazole core to mimic natural substrate binding [2].

-

Causality in Reagent Selection: The propionyl group acts as a nucleophile in a crossed-Claisen condensation. By using dimethyl carbonate as both the electrophile and the solvent, and sodium hydride (

) as the base, the

C. Photoredox-Mediated Cross-Couplings

Recent paradigms in green chemistry have utilized methyl 3-propionylbenzoate as a substrate in dual Iridium/Nickel photoredox catalytic cycles. Under blue LED irradiation, the compound participates in radical-mediated pathways, demonstrating its utility in modern cross-coupling methodologies without the need for harsh thermal conditions [3].

Workflow Visualizations

The following diagrams illustrate the logical flow of the two primary synthetic pathways discussed above.

Figure 1: Workflow for the synthesis of Pyrazole-based FASN inhibitor scaffolds via Claisen condensation.

Figure 2: Workflow for the regioselective

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 3-(2-bromopropionyl)benzoate

Adapted from mGluR2 antagonist synthesis workflows [1].

System Self-Validation Checkpoint: The reaction transitions from a dark green/black suspension (Cu(II)) to a white/pale precipitate (Cu(I)Br) as the single-electron transfer completes.

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3-propionyl-benzoic acid methyl ester (1.0 equiv, e.g., 3.6 g) in 45 mL of high-purity Ethyl Acetate (EtOAc).

-

Reagent Addition: Add Copper(II) bromide (

) (2.05 equiv, 7.45 g) directly to the stirring solution at room temperature. -

Thermal Activation: Heat the mixture to reflux (approx. 77 °C) and maintain for 2 hours.

-

Workup: Cool the mixture to room temperature. Filter the insoluble white material (

) through a pad of Celite to halt the reaction. -

Purification: Wash the clear filtrate with saturated aqueous

(brine) to remove residual copper salts. Dry the organic layer over anhydrous -

Analytical Confirmation: Confirm success via

NMR; look for the disappearance of the propionyl

Protocol B: Synthesis of Pyrazole Scaffold via -Keto Ester Intermediate

Adapted from FASN inhibitor synthesis workflows [2].

System Self-Validation Checkpoint: Vigorous gas evolution (

Step 1: Claisen Condensation

-

Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the starting ester (1.00 equiv, 24.24 mmol) in anhydrous dimethyl carbonate (70 mL). Note: Dimethyl carbonate acts as both the electrophile and the solvent.

-

Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.50 equiv, 62.50 mmol) in small portions.

-

Reaction: Remove the ice bath and heat the mixture to 90 °C for 2.0 hours. Ensure the reaction is conducted in a well-ventilated fume hood due to significant gas evolution.

-

Quench & Extraction: Cool to room temperature. Quench slowly with 50 mL saturated

to neutralize unreacted

Step 2: Hydrazine Cyclization

-

Reaction: Dissolve the crude

-keto ester (1.00 equiv) in absolute ethanol (30 mL). Add Hydrazine hydrate ( -

Cyclization: Stir the resulting solution at reflux for 4.0 hours.

-

Isolation: Concentrate the mixture under vacuum. Purify the residue via silica gel flash chromatography (Eluent:

/MeOH 50/1 to 40/1) to afford the pyrazole derivative as a solid.

Quantitative Data Presentation

The following table summarizes the optimized stoichiometric ratios and expected outcomes for the key transformations discussed in this application note.

| Transformation type | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield | Key Analytical Marker |

| EtOAc | Reflux / 2 h | > 85% (Crude) | |||

| Claisen Condensation | Dimethyl carbonate (Excess), | Dimethyl carbonate | 90 °C / 2 h | Quantitative (Crude) | Mass Spec: |

| Pyrazole Cyclization | Hydrazine hydrate (2.0 eq) | Ethanol | Reflux / 4 h | 55 - 65% | LC-MS: Disappearance of |

| Photoredox Coupling | RT / 2-6 h (Blue LED) | ~ 92% | GC-MS: Biphenyl internal standard correlation |

References

- Source: Google Patents (AU2002312788B2)

- Source: Google Patents (CN114469945A)

- Supporting Information: Photoredox Catalysis and Reaction Setup Source: The Royal Society of Chemistry URL

Technical Application Note: 3-Propionyl-Benzoic Acid Methyl Ester as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic selection of bi-functional building blocks is critical for the efficient assembly of complex pharmacophores. 3-Propionyl-benzoic acid methyl ester (and its functionalized derivatives, such as the 2-hydroxy and 4-methyl analogs) serves as a highly versatile scaffold[1]. The presence of both a methyl ester and a propionyl group provides orthogonal reactivity: the ester serves as a handle for amidation or saponification, while the propionyl group undergoes alpha-functionalization, Claisen condensations, and cyclizations. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the synthesis of antispasmodics, neurological agents, and metabolic inhibitors.

Mechanistic Rationale & Pharmacological Applications

Assembly of Antispasmodic Agents (Flavoxate)

The 2-hydroxy derivative, methyl 2-hydroxy-3-propionylbenzoate (CAS: 88466-30-2), is the foundational starting material for the synthesis of Flavoxate, a muscarinic receptor antagonist used to treat overactive bladder[2]. The synthesis relies on a Baker-Venkataraman-type rearrangement. By benzoylating the 2-hydroxyl group and subjecting the molecule to base-catalyzed cyclization, the propionyl group acts as the nucleophilic partner, closing the ring to form the 3-methylflavone core[3]. The methyl ester is subsequently saponified to yield 3-methylflavone-8-carboxylic acid, the direct precursor to Flavoxate.

Workflow for synthesizing the flavoxate intermediate via 3-propionylbenzoate.

Development of mGluR2 Antagonists

Metabotropic glutamate receptor 2 (mGluR2) antagonists are actively investigated for the treatment of cognitive disorders, Alzheimer's disease, and schizophrenia[4]. 3-Propionyl-benzoic acid methyl ester is utilized to synthesize dihydro-benzo[b][1,4]diazepin-2-one derivatives. The critical synthetic maneuver involves the selective alpha-bromination of the propionyl group. This creates an electrophilic center that facilitates the subsequent cyclization with diamines to form the diazepinone ring, while the methyl ester is preserved for later derivatization to optimize receptor binding affinity[4].

Mechanism of action for mGluR2 antagonists derived from 3-propionylbenzoate.

Synthesis of Fatty Acid Synthase (FAS) Inhibitors

FAS inhibitors are potent therapeutic candidates for antiviral (e.g., HBV) and oncology applications. The derivative methyl 4-methyl-3-propionylbenzoate undergoes a Claisen condensation with dimethyl carbonate to yield a beta-keto ester[5]. This intermediate is highly reactive toward hydrazines, allowing for the rapid assembly of pyrazole cores. The pyrazole ring is a critical pharmacophore that occupies the active site of the FAS enzyme, disrupting lipid biosynthesis[5].

Quantitative Data & Derivative Summary

The following table summarizes the key derivatives of the scaffold, their primary synthetic reagents, and their ultimate pharmacological applications.

| Derivative | CAS Number | Key Reagent | Intermediate Formed | Target Application |

| 2-Hydroxy-3-propionylbenzoate | 88466-30-2 | Benzoyl Chloride / Alumina | 3-Methylflavone-8-carboxylic acid | Antispasmodic (Flavoxate) |

| 3-Propionylbenzoate | 115006-21-8 | CuBr₂ in EtOAc | 3-(2-Bromo-propionyl)-benzoate | mGluR2 Antagonist |

| 4-Methyl-3-propionylbenzoate | 1799749-63-5 | Dimethyl Carbonate / NaH | Beta-keto ester precursor | FAS Inhibitor (Antiviral) |

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems. Causality for reagent selection and visual checkpoints are explicitly stated to ensure high-fidelity replication.

Protocol A: Solid-State Cyclization for Flavone Core Synthesis

Objective: Synthesize 3-methylflavone-8-carboxylic acid from methyl 2-benzoyloxy-3-propionylbenzoate[3]. Causality: Traditional cyclizations require harsh liquid acids/bases that degrade the ester. Using dry basic alumina acts as a solid-state catalyst, driving the intramolecular condensation while preventing ester hydrolysis. Vacuum application continuously removes the water byproduct, shifting the equilibrium toward completion via Le Chatelier's principle.

-

Preparation: In a round-bottom flask, thoroughly mix 320 g of methyl 2-benzoyloxy-3-propionylbenzoate with 60 g of dry basic alumina.

-

Cyclization: Submerge the flask in an oil bath and heat to 175°C. Immediately apply a vacuum to remove moisture.

-

Validation Checkpoint: Stir the solid-state mixture for 5 hours. The reaction is complete when the mixture undergoes a distinct color change to dark yellow.

-

Saponification: Cool the mixture to 80°C. Add 800 mL of methanol followed by 115 mL of 40% NaOH solution. Stir at 80°C for 1.5 hours. The high pH (~11) selectively hydrolyzes the methyl ester to the free carboxylic acid.

-

Workup: Cool the reaction to 30°C. Filter the mixture to recover the alumina (which can be washed, dried, and recycled). Acidify the filtrate to precipitate the final 3-methylflavone-8-carboxylic acid.

Protocol B: Selective Alpha-Bromination for Diazepinone Precursors

Objective: Synthesize rac-3-(2-bromo-propionyl)-benzoic acid methyl ester[4]. Causality: Using bromine gas (Br₂) often leads to over-bromination or unwanted electrophilic aromatic substitution on the benzene ring. Copper(II) bromide (CuBr₂) is utilized as a mild, highly selective single-electron oxidant that exclusively brominates the alpha-carbon of the propionyl enol.

-

Reaction Setup: Dissolve 3.6 g of 3-propionyl-benzoic acid methyl ester in 45 mL of ethyl acetate (AcOEt).

-

Bromination: Add 7.45 g of CuBr₂ to the solution. Heat the mixture to reflux for 2 hours.

-

Validation Checkpoint: As the reaction proceeds, the dark CuBr₂ will be reduced to CuBr, which precipitates as an insoluble white/pale-green solid. The cessation of precipitate formation indicates reaction completion.

-

Workup: Cool the mixture to room temperature. Filter off the insoluble CuBr. Wash the clear organic filtrate with saturated brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield ~5.0 g of the product as a pale-yellow oil.

Protocol C: Claisen Condensation for Pyrazole Core Assembly

Objective: Synthesize methyl 3-(3-methoxy-2-methyl-3-oxopropanoyl)-4-methylbenzoate[5]. Causality: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to quantitatively deprotonate the alpha-carbon of the propionyl group without attacking the methyl ester. Dimethyl carbonate serves a dual purpose as both the solvent and the electrophilic acylating agent.

-

Deprotonation: Dissolve 5.0 g (24.24 mmol) of methyl 4-methyl-3-propionylbenzoate in 70 mL of dimethyl carbonate. Cool the flask to 0°C using an ice bath.

-

Base Addition: Slowly add 1.5 g of NaH (60% dispersion in mineral oil, 62.50 mmol) in portions. Caution: Hydrogen gas will evolve. The 0°C temperature prevents runaway exothermic enolate formation.

-

Condensation: Replace the ice bath with an oil bath and heat the mixture to 90°C under a nitrogen atmosphere for 2.0 hours.

-

Quenching & Extraction: Cool the reaction to room temperature and carefully quench with 50 mL of saturated NH₄Cl to neutralize excess NaH and protonate the product. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Wash the combined organic phases with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6.8 g of the crude beta-keto ester as a yellow oil, ready for subsequent hydrazine cyclization.

References

-

molbase.com - 3-propionyl-benzoic acid methyl ester|115006-21-8 URL: [Link]

-

PubChem (nih.gov) - Methyl 2-hydroxy-3-propionylbenzoate | C11H12O4 | CID 10899812 URL:[Link]

- Google Patents - AU2002312788B2 - Dihydro-benzo [b][1, 4] diazepin-2-one derivatives as mGluR2 antagonists II URL

- Google Patents - CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions URL

-

Patsnap Eureka - Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) URL: [Link]

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. Methyl 2-hydroxy-3-propionylbenzoate | C11H12O4 | CID 10899812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) - Eureka | Patsnap [eureka.patsnap.com]

- 4. AU2002312788B2 - Dihydro-benzo [b] [1, 4] diazepin-2-one derivatives as mGluR2 antagonists II - Google Patents [patents.google.com]

- 5. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]

Application Note: Comprehensive Analysis of Methyl 3-Propionylbenzoate

Abstract & Introduction

Methyl 3-propionylbenzoate (C₁₁H₁₂O₃) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] As a meta-substituted aromatic ester, its purity is paramount for downstream yield and stereochemical control.

This guide provides a validated, multi-modal analytical framework for the identification, quantification, and purity assessment of Methyl 3-propionylbenzoate. Unlike generic protocols, this document addresses the specific lipophilicity and UV-absorption characteristics of the propionyl-benzoate motif, offering a robust HPLC-UV method for assay and a GC-MS method for volatile impurity profiling.

Key Chemical Properties

| Property | Value | Notes |

| Chemical Name | Methyl 3-propionylbenzoate | Synonym: 3-Propionylbenzoic acid methyl ester |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Physical State | Solid | Pale yellow to off-white crystalline solid |

| Melting Point | 44–46 °C | Low-melting solid; handle with care to avoid liquefaction during weighing |

| Solubility | Soluble in MeOH, ACN, DCM | Sparingly soluble in water |

| Chromophore | Benzoate Ester + Ketone | Strong UV absorption at 254 nm |

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay and purity determination. Rationale: The molecule contains a conjugated aromatic system (benzoate) and a ketone, making UV detection highly sensitive. A C18 stationary phase is selected to retain the moderately lipophilic ester (LogP ~2.4) while separating it from more polar hydrolytic degradants (e.g., 3-propionylbenzoic acid).

Chromatographic Conditions

-

System: UHPLC or HPLC equipped with a Binary Pump and DAD/VWD.

-

Column: Agilent ZORBAX Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm (or equivalent).

-

Column Temperature: 30 °C (Controlled to prevent retention time shifts).

-